molecular formula C20H24ClN3O4S B298158 N-(4-chlorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide

N-(4-chlorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide

Cat. No. B298158
M. Wt: 437.9 g/mol
InChI Key: DSKIAFCEOABJAR-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide, also known as CIBO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CIBO belongs to the class of sulfonamide-based compounds and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide is not fully understood. However, it is believed that N-(4-chlorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide exerts its therapeutic effects by inhibiting the activity of specific enzymes and proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(4-chlorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide induces apoptosis by activating caspase enzymes and inhibiting the activity of anti-apoptotic proteins. In neurodegenerative diseases, N-(4-chlorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation, N-(4-chlorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide reduces the production of pro-inflammatory cytokines by inhibiting the activity of specific enzymes.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-chlorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide in lab experiments is its high potency and specificity towards specific enzymes and proteins. However, one of the limitations of using N-(4-chlorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide. One potential direction is to further investigate its therapeutic potential in cancer research, neurodegenerative diseases, and inflammation. Another potential direction is to develop more efficient methods for synthesizing N-(4-chlorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide and improving its solubility in water. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chlorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide and its potential side effects.

Synthesis Methods

One of the most common methods for synthesizing N-(4-chlorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide is the reaction between 4-chlorobenzenesulfonyl chloride and 2-(4-isobutoxybenzylidene)hydrazinecarboxamide in the presence of a base. This reaction results in the formation of N-(4-chlorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide, which can be purified using column chromatography.

Scientific Research Applications

N-(4-chlorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-(4-chlorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurodegenerative diseases, N-(4-chlorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide has been found to have neuroprotective effects and can potentially be used to treat conditions such as Alzheimer's and Parkinson's disease. In inflammation, N-(4-chlorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and can potentially be used to treat inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

N-(4-chlorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide

Molecular Formula

C20H24ClN3O4S

Molecular Weight

437.9 g/mol

IUPAC Name

2-(4-chloro-N-methylsulfonylanilino)-N-[(E)-[4-(2-methylpropoxy)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C20H24ClN3O4S/c1-15(2)14-28-19-10-4-16(5-11-19)12-22-23-20(25)13-24(29(3,26)27)18-8-6-17(21)7-9-18/h4-12,15H,13-14H2,1-3H3,(H,23,25)/b22-12+

InChI Key

DSKIAFCEOABJAR-WSDLNYQXSA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)/C=N/NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C

SMILES

CC(C)COC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C

Origin of Product

United States

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